L-Gluconic acid -

L-Gluconic acid

Catalog Number: EVT-1562237
CAS Number:
Molecular Formula: C6H12O7
Molecular Weight: 196.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
L-gluconic acid is a gluconic acid having L-configuration. It is an enantiomer of a D-gluconic acid.
Overview

L-Gluconic acid is a naturally occurring organic acid, a sugar acid derived from D-glucose. It is widely recognized for its applications in various industries, particularly in food, pharmaceuticals, and biotechnology. L-Gluconic acid is produced through the oxidation of glucose and exists in equilibrium with its lactonic forms, namely D-1,5-gluconolactone and D-1,4-gluconolactone. This compound is not only important for its functional properties but also serves as a precursor for various derivatives used in health and nutrition.

Source

L-Gluconic acid can be sourced from natural products such as fruits, honey, and vinegar, where it occurs in small quantities. Additionally, it is produced by several microorganisms, including fungi like Aspergillus niger and bacteria such as Pseudomonas ovalis. These organisms utilize glucose as a substrate to convert it into gluconic acid through fermentation processes.

Classification

L-Gluconic acid is classified as a carboxylic acid and more specifically as a sugar acid (aldonic acid). It belongs to the category of organic compounds that possess both hydroxyl groups and carboxyl groups, which contribute to its reactivity and solubility properties.

Synthesis Analysis

Methods

L-Gluconic acid can be synthesized through several methods, primarily focusing on biological fermentation and chemical synthesis.

  1. Fermentation: The most common method involves the microbial fermentation of glucose using specific strains of fungi or bacteria. For instance, Aspergillus niger is known for its high yield of gluconic acid through the oxidation of glucose via glucose oxidase enzymes .
  2. Chemical Synthesis: Recent advancements have introduced one-pot synthesis methods using heterogeneous catalysts. For example, a study demonstrated the conversion of levoglucosan (a biomass-derived sugar) to gluconic acid using a catalyst composed of gold on cesium salts of tungstophosphates. This method achieved high selectivity (93.1%) and nearly complete conversion .

Technical Details

The fermentation process typically involves optimizing parameters such as pH, temperature, and substrate concentration to maximize yield. In contrast, chemical synthesis may require specific conditions like temperature control and catalyst efficiency to ensure high conversion rates.

Molecular Structure Analysis

Data

  • Molecular Weight: 196.16 g/mol
  • Melting Point: Not well-defined due to its hygroscopic nature.
  • Solubility: Highly soluble in water due to the presence of multiple hydroxyl groups.
Chemical Reactions Analysis

Reactions

L-Gluconic acid participates in various chemical reactions:

  1. Oxidation: It can be oxidized further to keto-d-gluconic acid under certain conditions.
  2. Esterification: Reacts with alcohols to form esters.
  3. Decarboxylation: Under specific conditions, it may undergo decarboxylation reactions.

Technical Details

The oxidation of L-gluconic acid can lead to the formation of other valuable compounds used in pharmaceuticals. The esterification process is particularly significant for creating food additives that enhance flavor or preservation.

Mechanism of Action

L-Gluconic acid acts primarily through its role as an intermediate in metabolic pathways involving carbohydrates. In microbial fermentation:

  1. Oxidation of Glucose: D-Glucose is oxidized by glucose oxidase to form D-glucono-δ-lactone.
  2. Hydrolysis: D-glucono-δ-lactone spontaneously hydrolyzes to L-gluconic acid under neutral or alkaline conditions.
  3. Metabolism: L-Gluconic acid enters the pentose phosphate pathway for further metabolism .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless syrupy liquid or white crystalline solid when dehydrated.
  • Odor: Odorless.
  • Taste: Slightly sweet taste.

Chemical Properties

  • pH: Typically acidic; solutions are often below pH 3.
  • Stability: Stable under normal conditions but sensitive to heat and light.
  • Reactivity: Reacts with bases to form salts (gluconates) and can participate in redox reactions.

Relevant data indicates that L-gluconic acid can convert into various forms depending on environmental conditions, such as temperature and pH .

Applications

L-Gluconic acid has diverse applications across multiple fields:

  1. Food Industry: Used as an acidity regulator and preservative.
  2. Pharmaceuticals: Acts as a chelating agent in drug formulations.
  3. Biotechnology: Utilized in enzyme stabilization processes and as a substrate for microbial growth.
  4. Agriculture: Employed in fertilizers as a nutrient source.
Introduction to L-Gluconic Acid

Chemical Structure and Stereochemical Properties

L-Gluconic acid (C₆H₁₂O₇; IUPAC name: (2S,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanoic acid) is the L-enantiomer of gluconic acid, characterized by a six-carbon chain with five hydroxyl groups and a terminal carboxylic acid. Its open-chain form exists in equilibrium with cyclic lactones (γ-lactone and δ-lactone), though the δ-lactone predominates in aqueous solutions [2] [4] [9]. The molecule contains four chiral centers (C2–C5), rendering it one of 16 possible stereoisomers of 2,3,4,5,6-pentahydroxyhexanoic acid. Its L-configuration is defined by the inverted spatial arrangement at all chiral centers compared to the naturally prevalent D-gluconic acid [5] [7].

Key stereochemical properties include:

  • Optical activity: L-Gluconic acid rotates plane-polarized light counterclockwise (levorotatory), contrasting with the dextrorotatory D-form [7].
  • Lactonization dynamics: The equilibrium between L-gluconic acid and its lactones is pH-dependent. Under acidic conditions, lactone formation is favored, while alkaline conditions promote the open-chain carboxylate form [4] [6].
  • Metal chelation: The spatial orientation of hydroxyl groups enables selective chelation of metal ions (e.g., Ca²⁺, Fe³⁺, Al³⁺), though with lower biological affinity than the D-enantiomer due to enzymatic specificity [4] [9].

Table 1: Stereoisomeric Comparison of Gluconic Acid

PropertyL-Gluconic AcidD-Gluconic Acid
Absolute configuration(2S,3R,4S,5S)(2R,3S,4R,5R)
Specific rotation [α]DLevorotatoryDextrorotatory
Natural abundanceRareDominant (fruit, honey)
Biological activityLimited enzymatic recognitionHigh (e.g., glucose metabolism)

Physicochemical constants: molecular weight (196.16 g/mol), pKa (3.86), and solubility (316 g/L at 25°C) are identical to the D-form [2] [9]. The crystalline form melts at 131°C, though commercial L-gluconic acid is typically isolated as a syrup due to challenges in crystallizing the pure enantiomer [9].

Historical Development of Gluconic Acid Research

The discovery timeline of gluconic acid reflects pivotal shifts from chemical synthesis to biotechnological production:

  • 1870: Initial chemical synthesis by Hlasiwetz and Habermann via chlorine oxidation of glucose, yielding an unresolved racemic mixture [2] [9].
  • 1880: Louis Boutroux demonstrated microbial gluconate production using Acetobacter species, marking the first evidence of biological synthesis. This established fermentation as a viable route, though stereochemical control remained unaddressed [2] [6].
  • 1922: Molliard identified Aspergillus niger as a gluconic acid producer, revealing fungal pathways distinct from bacterial systems. Unlike bacterial glucose dehydrogenase (membrane-bound, PQQ-dependent), A. niger employs extracellular glucose oxidase—a flavoenzyme requiring oxygen and catalase for peroxide detoxification [3] [6].
  • 1929: Pfizer industrialized deep-tank fermentation using A. niger for calcium gluconate production. This process, optimized with glucose concentrations of 150 g/L and aeration at 3 bar pressure, achieved >95% molar yield by maintaining pH >3.0 to stabilize glucose oxidase [2] [3] [6]. This technology later enabled mass penicillin production during WWII [2].
  • 1960s–present: Advances in enzymatic resolution and chiral chromatography facilitated isolation of L-gluconic acid. However, industrial-scale production remains limited due to the dominance of D-gluconate applications (e.g., sodium gluconate: 80% market share) [3] [6] [9].

Natural Occurrence and Ecological Significance

L-Gluconic acid occurs minimally in nature compared to its D-counterpart. Trace amounts exist in specific fermented products and microbial ecosystems, but quantitative data is scarce due to analytical challenges in distinguishing enantiomers [5] [7].

Documented sources include:

  • Microbial metabolism: Certain Lactobacillus strains produce L-gluconic acid during heterolactic fermentation of glucose. Its accumulation is favored at low pH (<3.5), where bacterial pentose phosphate pathway enzymes are inhibited [6] [9].
  • Plant exudates: Detected in root exudates of legumes (e.g., alfalfa) under iron-deficient conditions, suggesting a role in micronutrient solubilization through Fe³⁺ chelation [3] [9].
  • Fungal interactions: Produced by rare Penicillium variants as a secondary metabolite during glucose oxidation, though yields are lower than in D-configuration-producing species [3] [6].

Ecological functions:

  • Biogeochemical cycling: Participates in mineral weathering by forming soluble complexes with Ca²⁺ and Al³⁺ in soils, enhancing rock phosphate dissolution [3] [9].
  • Microbial antagonism: Acts as an intermediate in antifungal strategies; some yeasts secrete L-gluconate to acidify microenvironments and inhibit competitors [6].
  • Carbon source: Utilized by specialized bacteria (e.g., Gluconobacter) via the Entner-Doudoroff pathway, though catabolism is slower than for D-gluconate [6].

Table 2: Natural Distribution and Roles of L-Gluconic Acid

SourceConcentration/AbundanceEcological Function
Soil microbiotaTrace levelsMineral chelation, pH modulation
Legume root exudates<0.1 mM (estimated)Iron acquisition
Fermented foodsNot quantifiedMicrobial metabolic byproduct
Fungal systemsLower than D-formCompetitive chemical defense

Properties

Product Name

L-Gluconic acid

IUPAC Name

(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanoic acid

Molecular Formula

C6H12O7

Molecular Weight

196.16 g/mol

InChI

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4+,5-/m0/s1

InChI Key

RGHNJXZEOKUKBD-KLVWXMOXSA-N

SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]([C@@H]([C@H]([C@@H](C(=O)O)O)O)O)O)O

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